Functional Potency Differentiation: Full Agonist Activity vs. Parent ACBC Partial Agonism at NMDA Receptors
1-Amino-N,N-dimethylcyclobutane-1-carboxamide exhibits an EC₅₀ of 130 nM as a full agonist at the rat GluN1/GluN2A NMDA receptor [1]. In contrast, the parent compound 1-aminocyclobutanecarboxylic acid (ACBC) demonstrates a Ki of 0.83 mM and achieves only 42% maximal activation of the NMDA receptor [2]. This represents a ~6,400-fold increase in functional potency and a shift from partial to full agonism.
| Evidence Dimension | NMDA receptor functional potency |
|---|---|
| Target Compound Data | EC₅₀ = 130 nM |
| Comparator Or Baseline | ACBC (Ki = 0.83 mM; 42% maximal activation) |
| Quantified Difference | ~6,400-fold potency increase; partial-to-full agonism shift |
| Conditions | Rat GluN1/GluN2A NMDA receptor expressed in Xenopus oocytes (target) vs. NR1 subunit glycine site (ACBC) |
Why This Matters
The potency gain and efficacy switch enable functional outcomes unattainable with ACBC, critical for assay development and target validation.
- [1] BindingDB. BDBM50583020. Agonist activity at rat GluN1/GluN2A NMDA receptor. EC₅₀ = 130 nM. View Source
- [2] Inanobe A et al. (2005). Mechanism of partial agonist action at the NR1 subunit of NMDA receptors. Neuron, 47(1), 71-84. View Source
